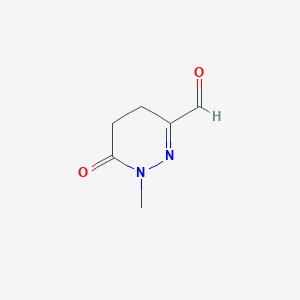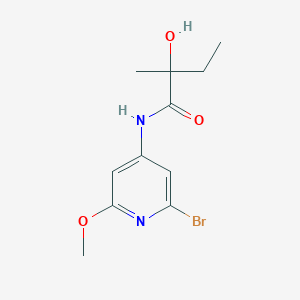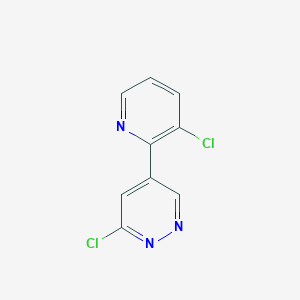
Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the 4-position of the piperidine ring and a 3-phenylpropyl group attached to the nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Méthodes De Préparation
The synthesis of ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-phenylpiperidine-4-carboxylate with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various biological targets.
Mécanisme D'action
The mechanism of action of ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-4-carboxylate: This compound lacks the 3-phenylpropyl group and has different chemical and biological properties.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: This compound has a benzyl group instead of a 3-phenylpropyl group, leading to variations in its reactivity and biological activity.
Ethyl 4-amino-1-piperidinecarboxylate:
This compound stands out due to its unique structural features and the specific biological activities it can exhibit.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-2-20-17(19)16-10-13-18(14-11-16)12-6-9-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 |
Clé InChI |
SSDDQYAUQSKHRP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



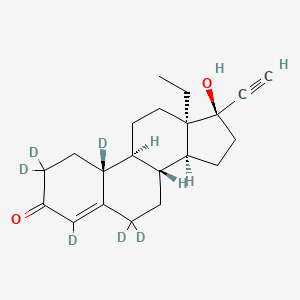


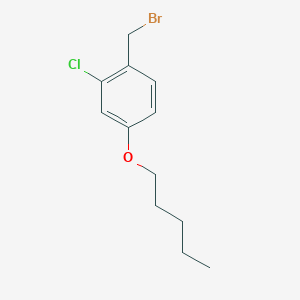

![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)


![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
